molecular formula C24H21F3N2O4 B284238 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

Numéro de catalogue: B284238
Poids moléculaire: 458.4 g/mol
Clé InChI: SBNQUOOIKFXILJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment.

Mécanisme D'action

4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide binds covalently to Cys481 in the active site of BTK, leading to the irreversible inhibition of its activity. This results in the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also been shown to inhibit the growth and survival of diffuse large B-cell lymphoma (DLBCL) cells. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as venetoclax and lenalidomide.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, its irreversible inhibition of BTK activity may limit its use in certain experimental settings. Additionally, this compound has a short half-life in vivo, which may limit its efficacy in clinical applications.

Orientations Futures

For 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide research include the development of more potent and selective BTK inhibitors, as well as the exploration of its potential use in combination with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in clinical settings.

Méthodes De Synthèse

The synthesis of 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxyaniline, followed by the reduction of the nitro group to an amine. The resulting amine is then reacted with 2-oxoethyl p-toluenesulfonate to form the intermediate, which is further reacted with 3-(trifluoromethyl)aniline to obtain this compound.

Applications De Recherche Scientifique

4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of B-cell malignancies. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in the signaling pathway that regulates B-cell development and survival. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.

Propriétés

Formule moléculaire

C24H21F3N2O4

Poids moléculaire

458.4 g/mol

Nom IUPAC

4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C24H21F3N2O4/c1-2-32-21-9-4-3-8-20(21)29-22(30)15-33-19-12-10-16(11-13-19)23(31)28-18-7-5-6-17(14-18)24(25,26)27/h3-14H,2,15H2,1H3,(H,28,31)(H,29,30)

Clé InChI

SBNQUOOIKFXILJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

SMILES canonique

CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.